molecular formula C6H6O2S B145204 2,3-Dihydrothieno[3,4-b][1,4]dioxine CAS No. 126213-50-1

2,3-Dihydrothieno[3,4-b][1,4]dioxine

Cat. No. B145204
M. Wt: 142.18 g/mol
InChI Key: GKWLILHTTGWKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrothieno[3,4-b][1,4]dioxine is a chemical compound that is part of a broader class of heterocyclic organic compounds. These compounds contain both sulfur and oxygen atoms within a ring structure that is partially saturated, as indicated by the "dihydro" prefix, which suggests the presence of two additional hydrogen atoms compared to the fully unsaturated thiophene.

Synthesis Analysis

The synthesis of derivatives of 2,3-dihydrothieno[3,4-b][1,4]dioxine has been explored in various studies. For instance, a new synthesis route for 2,3-dihydrobenzo[1,4]dioxine derivatives has been developed using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols . This method demonstrates the potential for creating structurally related compounds to 2,3-dihydrothieno[3,4-b][1,4]dioxine through a similar tandem process, which could be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a double bond, which can exhibit stereoselectivity in its formation. The Z isomers are formed preferentially or exclusively in the synthesis of related compounds, and the configuration around this double bond has been confirmed through X-ray diffraction analysis .

Chemical Reactions Analysis

The reactivity of 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives can be inferred from related compounds. For example, the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dibromoethane leads to the formation of a 2,3-dihydrothieno[3,4-b][1,4]-dioxine derivative, indicating that halogenated reagents can be involved in the synthesis or further chemical transformations of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives can be diverse, as seen in the electrochemical synthesis of a novel polymer based on a related monomer. This polymer exhibits high conductivity and porosity, making it suitable for use as a counter electrode in dye-sensitized solar cells, with an energy conversion efficiency that surpasses that of traditional platinum counter electrodes . This suggests that 2,3-dihydrothieno[3,4-b][1,4]dioxine derivatives could have significant applications in electronic and photovoltaic devices.

Scientific Research Applications

Polymer Synthesis and Hydrophilicity Control

2,3-Dihydrothieno[3,4-b][1,4]dioxine derivatives are used in polymer synthesis, particularly in creating copolymers with controlled hydrophilicity. This is exemplified in the study of the solid-state characteristics of EDOTacid (a 2,3-Dihydrothieno[3,4-b][1,4]dioxine derivative), which is a comonomer for polymers synthesized to introduce specific amounts of hydrophilicity into copolymers (Subramanian et al., 2019).

Monomer for Electrochromic Materials

This compound serves as a monomer in the synthesis of electrochromic materials. Alkyl-substituted and unsubstituted poly(3,4-alkylenedioxythiophene)s, synthesized using 2,3-Dihydrothieno[3,4-b][1,4]dioxine derivative monomers, demonstrate optoelectronic properties suitable for electrochromic applications (Kumar et al., 1998).

Advanced Electrochemical Properties

Studies have shown that 2,3-Dihydrothieno[3,4-b][1,4]dioxine derivatives can enhance the electrochemical properties of polymers. For example, alkyl functionalized bithiophene end-capped with this compound exhibit promising capacitive performance, indicating potential in supercapacitor applications (Mo et al., 2015).

Sensor Applications

Chiral derivatives of 2,3-Dihydrothieno[3,4-b][1,4]dioxine have been utilized in sensor applications, particularly for the recognition of specific enantiomers of organic compounds, demonstrating the potential in selective molecular recognition (Dong et al., 2015).

Electrochromic Enhancement

The addition of 2,3-Dihydrothieno[3,4-b][1,4]dioxine derivatives to electrochromic films has been shown to improve their properties, such as enhancing the contrast ratio and coloration efficiency, which is crucial for display technologies (Zhang et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

2,3-Dihydrothieno[3,4-b][1,4]dioxine is a promising compound for future research due to its potential applications in the synthesis of polymers. Its ability to introduce controlled amounts of hydrophilicity into the resulting copolymers makes it a valuable tool for creating materials with specific properties .

properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-2-8-6-4-9-3-5(6)7-1/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWLILHTTGWKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CSC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

126213-51-2
Record name Poly(3,4-ethylenedioxythiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126213-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40888925
Record name Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40888925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrothieno[3,4-b][1,4]dioxine

CAS RN

126213-50-1
Record name 3,4-Ethylenedioxythiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126213-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Ethylenedioxythiopene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126213501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40888925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydrothieno[3,4-b][1,4]dioxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.444
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Thieno[3,4-b]-1,4-dioxin, 2,3-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.178
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-Ethylenedioxythiopene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SEC7Q2K7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

PEGdTh (400) (0.64 mmol) was dissolved in n-butanol (0.5 ml), mixed with 32.4 g of Baytron® C from Bayer (50% wt. Fe(pTS)3 in butanol, =23 mmol of iron), and heated under stirring to 80° C. Freshly distilled ethylenedioxythiophene (EDOT from Bayer; 1.6 g=11.3 mmol) was dissolved in 120 ml of n-butanol (final concentration of 10−2 M) and slowly added to the hot mixture of PEGdTh and Baytron® C over a 1.5 hr period under stirring. After the addition was completed, the reaction was kept at 80° C. for 1.5 hr, then cooled to room temperature and stored overnight. The following day the solution was dark blue and no precipitate was present.
[Compound]
Name
( 400 )
Quantity
0.64 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Fe(pTS)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
23 mmol
Type
catalyst
Reaction Step Two
Name
ethylenedioxythiophene
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Block copolymers of EDOT with poly(propylene glycol), Poly(EDOT-block-PG), were synthesized from EDOT and a low molecular weight poly(propylene glycol) (PPG) oligomer following a two-step method in Example 1. PPG (MW=1500) was reacted with 2-thiophene carbonyl chloride in the presence of pyridine to form a di-thiophene derivative macromonomer PPGdTh. This macromonomer was then copolymerized with ethylenedioxythiophene (EDOT) in the presence of an oxidizing agent and a suitable counterion. This second step was preferably conducted in diffusion-controlled conditions to avoid the homopolymerization of thiophene; for example, a solution of the PPGdTh (2×10−1 M) in 1-pentanol was mixed with a solution of sodium persulfate (2×10−1 M) and poly(para-styrenesulfonate) in water. To this mixture a diluted solution of EDOT in 1-pentanol (10−2 M) was added dropwise under strong stirring at 80° C. The product was filtered to eliminate the homopolymer and then extracted with water to eliminate unreacted monomer and byproducts.
Name
ethylenedioxythiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
poly(para-styrenesulfonate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
EDOT
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

3,4-Ethylenedioxy-2,5-thiophenedicarboxylic acid (460 g) and a copper powder (69 g) were added to ethylene glycol (1400 g) at room temperature. The reaction mixture was stirred under air for 30 minutes at room temperature, and air was continuously introduced into the reaction mixture. The reaction mixture was then heated at 140° C. for 8 hours. After the reaction was complete, the reaction mixture was purified using the same process as described in Example 1 to obtain 3,4-ethylenedioxythiophene (281 g, purity: 98%).
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
catalyst
Reaction Step One
Quantity
1400 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

3,4-Ethylenedioxythiophene-2,5-dicarboxylic acid (460 g) and a copper powder (46 g) were added to DMSO (1200 g) at room temperature. The reaction mixture was stirred under an oxygen atmosphere for 30 minutes at room temperature and then heated at 120° C. for 6 hours. The reaction mixture was then poured into ice water (1200 mL), and the crude product was extracted with ethyl acetate. After drying over anhydrous sodium sulfate, the solvent was removed by evaporation. The residue was vacuum-distilled at 30 mmHg to give 283 g of 3,4-ethylenedioxythiophene at high purity (99.7% or higher). The purity was confirmed by gas chromatographic analysis (compared to decane as an internal standard). The chemical structure was confirmed by mass analysis and 1H-NMR.
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
catalyst
Reaction Step One
Name
Quantity
1200 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

3,4-Dimethoxy-2,5-thiophenedicarboxylic acid (232 g) and copper powder (23 g) were added to DMSO (650 g) at room temperature. The reaction mixture was stirred under oxygen atmosphere for 30 minutes at room temperature and then heated at 120° C. for 7 hours. The reaction mixture was then poured into ice water (500 mL), and the crude product was extracted with ethyl acetate. After drying over anhydrous sodium sulfate, the solvent was removed by evaporation. The residue was vacuum-distilled at 50 mmHg to give 127 g of 3,4-ethylenedioxythiophene in high purity (96% or higher). The purity was confirmed by gas chromatographic analysis. The chemical structure was confirmed by mass analysis and 1H-NMR.
Quantity
232 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
catalyst
Reaction Step One
Name
Quantity
650 g
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydrothieno[3,4-b][1,4]dioxine
Reactant of Route 2
2,3-Dihydrothieno[3,4-b][1,4]dioxine
Reactant of Route 3
2,3-Dihydrothieno[3,4-b][1,4]dioxine
Reactant of Route 4
Reactant of Route 4
2,3-Dihydrothieno[3,4-b][1,4]dioxine
Reactant of Route 5
Reactant of Route 5
2,3-Dihydrothieno[3,4-b][1,4]dioxine
Reactant of Route 6
2,3-Dihydrothieno[3,4-b][1,4]dioxine

Citations

For This Compound
476
Citations
A Dhar, NS Kumar, AA Ibrahim, RL Vekariya - Organic Electronics, 2018 - Elsevier
Here in design and synthesized new dimer organic metal free dyes based on various donor moieties along with dihydrothieno [3,4-b][1,4] dioxine and cynoacrylic acid are bridge and …
Number of citations: 20 www.sciencedirect.com
YT Liu, G Chu - Acta Crystallographica Section E: Structure Reports …, 2014 - scripts.iucr.org
In the title compound, C17H18O5S, an analogue of the potent anticancer agent combretastatin A-4, the alkene C=C bond has a cis conformation and the C—C=C—C torsion angle is …
Number of citations: 1 scripts.iucr.org
P Sugumar, S Ranjith, JA Clement… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C22H14O2S3, the dioxane ring is disordered over two sites [site occupancies = 0.623 (3) and 0.377 (3)]; both components adopt half-chair conformations. The two …
Number of citations: 2 scripts.iucr.org
V Subramanian, CA Rowland, GPA Yap… - Crystal Growth & …, 2019 - ACS Publications
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid (EDOTacid) is a comonomer for polymers synthesized from 3,4-ethylenedioxythiophene (EDOT) or EDOT derivatives designed to …
Number of citations: 6 pubs.acs.org
S Dufresne, A Bolduc, WG Skene - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The unique 3,4-ethylenedioxythiophene (EDOT) unit of the title compound, C24H22N2O8S3·C3H6O, is twisted by 1.9 (3) relative to the central thiophene ring. The three heterocyclic …
Number of citations: 5 scripts.iucr.org
K Ono, M Tomura, K Saito - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The title compound, C12H14O6S, is a dicarboxylic acid diethyl ester of 3,4-ethylenedioxythiophene, which is a component of electrically conductive poly(3,4-ethylenedioxythiophene) (…
Number of citations: 2 scripts.iucr.org
L Baoyang, K Lin, S Zhen, S Ming, H Liu, H Gu, S Chen… - Synthetic Metals, 2016 - Elsevier
A purple emitting monomer, namely 5-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine (EDOT-MDOB) was synthesized via Stille coupling reaction and was characterized …
Number of citations: 7 www.sciencedirect.com
X Chen, J Zhang - Journal of Solid State Electrochemistry, 2020 - Springer
A novel electrochromic polymer poly(2,3-dimethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine) (PEDOT-Me 2 ) based on 3,4-ethylenedioxythiophene (EDOT) with symmetric dimethyl pendant …
Number of citations: 3 link.springer.com
W Su, HT Nguyen, M Cho, Y Son, Y Lee - Synthetic metals, 2010 - Elsevier
An alkylthiol functionalized monomer based on 3,4-ethylenedioxythiophene methanol (EDTM), namely 3-((2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)propane-1-thiol (EDTMSHA), …
Number of citations: 14 www.sciencedirect.com
X Ma, D Zhu, Y He, D Mo, Q Zhou, X Duan, J Xu… - Synthetic Metals, 2016 - Elsevier
Large-scale chloromethyl functionalized poly(3,4-ethylenedioxythiophene) nanowires (PEDOT-MeCl), poly(2-chloromethyl-2,3-dihydrothieno[3,4-b][1,4]dioxine), were easily …
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.